Methyl 2-((4-nitrophenoxy)carbonylamino)acetate
CAS No.: 890929-48-3
VCID: VC2718558
Molecular Formula: C10H10N2O6
Molecular Weight: 254.2 g/mol
* For research use only. Not for human or veterinary use.

Description |
Synthesis and PreparationThe synthesis of carbamate compounds generally involves the reaction of an amine with a chloroformate or an isocyanate in the presence of a base like triethylamine or 4-dimethylaminopyridine (DMAP) . For Methyl 2-((4-nitrophenoxy)carbonylamino)acetate, a plausible synthesis route might involve the reaction of methyl glycinate with 4-nitrophenyl chloroformate. Synthesis Steps:
Biological and Chemical ApplicationsCarbamates are known for their use as prodrugs, enhancing the bioavailability of amines by protecting them from premature metabolism . Methyl 2-((4-nitrophenoxy)carbonylamino)acetate could potentially serve as a prodrug for amines, although specific biological applications or efficacy data are not available. Potential Applications:
|
---|---|
CAS No. | 890929-48-3 |
Product Name | Methyl 2-((4-nitrophenoxy)carbonylamino)acetate |
Molecular Formula | C10H10N2O6 |
Molecular Weight | 254.2 g/mol |
IUPAC Name | methyl 2-[(4-nitrophenoxy)carbonylamino]acetate |
Standard InChI | InChI=1S/C10H10N2O6/c1-17-9(13)6-11-10(14)18-8-4-2-7(3-5-8)12(15)16/h2-5H,6H2,1H3,(H,11,14) |
Standard InChIKey | NQPXSPYCFZBHBA-UHFFFAOYSA-N |
SMILES | COC(=O)CNC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES | COC(=O)CNC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
PubChem Compound | 68166311 |
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume